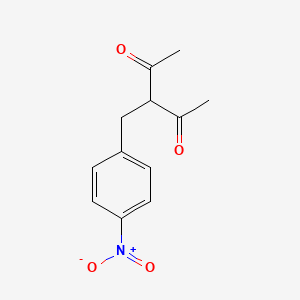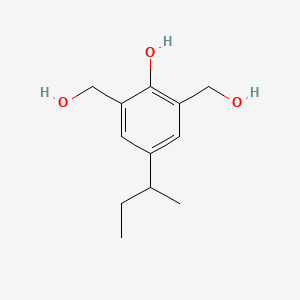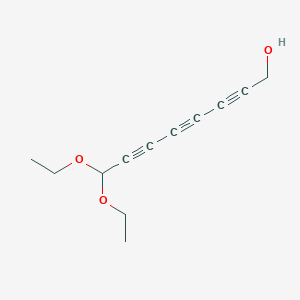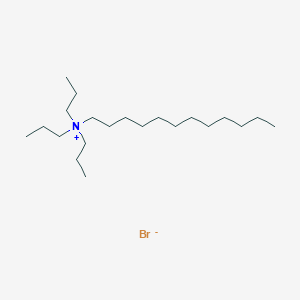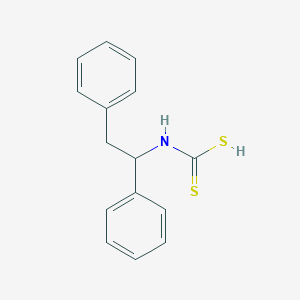
(1,2-Diphenylethyl)carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diphenylethyl)carbamodithioic acid: is an organic compound that features a carbamodithioic acid functional group attached to a 1,2-diphenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenylethyl)carbamodithioic acid typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Base: Sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Diphenylethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1,2-Diphenylethyl)carbamodithioic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (1,2-Diphenylethyl)carbamodithioic acid exerts its effects involves its interaction with metal ions and proteins. The carbamodithioic acid group can chelate metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This interaction can affect various molecular pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
- (1,2-Diphenylethyl)carbamate
- (1,2-Diphenylethyl)thiocarbamate
- (1,2-Diphenylethyl)urea
Comparison: Compared to these similar compounds, (1,2-Diphenylethyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53356-19-7 |
|---|---|
Formule moléculaire |
C15H15NS2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
1,2-diphenylethylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2/c17-15(18)16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,16,17,18) |
Clé InChI |
AYKQJVFEQBJEDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



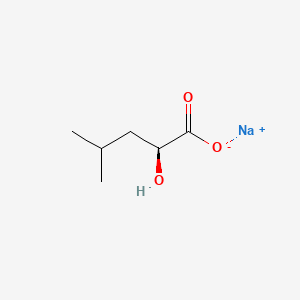
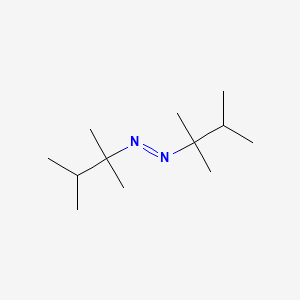

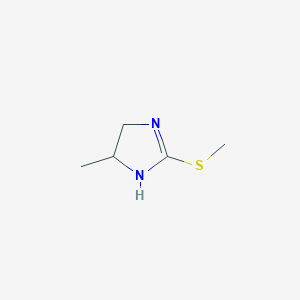
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
